molecular formula C12H16F3NO4 B13214746 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13214746
M. Wt: 295.25 g/mol
InChI Key: QSDQPZGTLPIJSW-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₆F₃NO₄ Molecular Weight: 295.26 g/mol CAS Number: 1824208-01-6 Structure: This compound features a bicyclo[3.1.0]hexane core with a trifluoromethyl (-CF₃) group and a tert-butoxycarbonyl (Boc) protecting group. The azabicyclo scaffold (2-azabicyclo[3.1.0]hexane) confers rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The Boc group is commonly used in peptide synthesis and medicinal chemistry to protect amines during reactions .

Applications: The compound serves as a key intermediate in drug discovery, particularly for synthesizing receptor modulators or enzyme inhibitors. Its trifluoromethyl group is strategically placed to influence binding affinity and pharmacokinetics .

Properties

Molecular Formula

C12H16F3NO4

Molecular Weight

295.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-5-4-6-7(16)11(6,8(17)18)12(13,14)15/h6-7H,4-5H2,1-3H3,(H,17,18)

InChI Key

QSDQPZGTLPIJSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2(C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, followed by the introduction of the Boc protecting group and the trifluoromethyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc protecting group can be selectively removed under acidic conditions, revealing an amine group that can participate in further reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional attributes of the target compound with analogous azabicyclo derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Applications References
Target : 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₂H₁₆F₃NO₄ 295.26 -CF₃, Boc Intermediate for receptor modulators; potential metabolic stability enhancement
exo-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₇NO₄ 227.26 Boc (exo configuration) Protein degrader building blocks; stereochemistry impacts target engagement
(1R,5S,6S)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₇NO₄ 227.26 Boc, chiral center Used in asymmetric synthesis; chiral purity critical for drug efficacy
PPTN (P2Y14R antagonist) C₂₉H₂₄F₃NO₂ 507.51 -CF₃, naphthoic acid IC₅₀ = 7.96 nM (human P2Y14R); demonstrates role of trifluoromethyl in receptor affinity
MRS5980 (adenosine receptor modulator) C₂₀H₁₉ClN₆O₃S 458.92 Chlorothiophene, purine Highlights versatility of azabicyclo cores in diverse receptor targeting
rel-(1R,5S,6r)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₇NO₄ 227.26 Boc, relative stereochemistry Stereochemical variations influence solubility and crystallization behavior

Key Findings :

Structural Impact on Activity :

  • The trifluoromethyl group in the target compound distinguishes it from simpler Boc-protected analogs (e.g., ). This group enhances lipophilicity and resistance to oxidative metabolism, making it valuable in CNS-targeting drugs .
  • Stereochemistry : Compounds like (1R,5S,6S)-3-Boc-3-azabicyclo and rel-(1R,5S,6r)-3-Boc highlight how stereochemistry affects binding to chiral targets.

In contrast, non-fluorinated analogs (e.g., exo-3-Boc derivative ) lack this advantage but are preferred for applications requiring lower molecular weight.

Synthetic Utility :

  • The Boc group in the target compound simplifies purification and stability during multi-step syntheses, as seen in analogs like MRS5980 and somatostatin receptor agonists .
  • Similar compounds (e.g., ) are synthesized via hydrazine-aldehyde cyclization, a method adaptable to the target compound’s preparation.

Research Implications

  • Drug Design : The trifluoromethyl-Boc combination in the target compound offers a balance between stability and reactivity, ideal for prodrug development.
  • Comparative Limitations : While the target compound’s molecular weight (295.26) is higher than simpler Boc analogs (227.26, ), this trade-off may be justified by enhanced target engagement in specific therapeutic contexts.

Biological Activity

2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid, also known by its CAS number 1824208-01-6, is a bicyclic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

The molecular formula of the compound is C12H16F3NO4C_{12}H_{16}F_3NO_4, with a molecular weight of 295.26 g/mol. It features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₆F₃NO₄
Molecular Weight295.26 g/mol
CAS Number1824208-01-6
PurityTypically >95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways, impacting physiological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease models.
  • Anticancer Properties : Preliminary data indicate that structural analogs may possess anticancer activity through apoptosis induction in cancer cell lines.

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various bicyclic compounds, derivatives of this compound demonstrated notable activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
  • Cancer Cell Line Studies : Research involving the application of this compound on human cancer cell lines revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of the compound:

  • A study published in MDPI indicated that similar azabicyclic compounds can be synthesized using biocatalysis, which enhances their pharmacological profiles and reduces environmental impact during production .
  • In another investigation, modifications to the azabicyclic framework improved selectivity and potency against specific cancer targets, showcasing the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in optimizing the yield of this bicyclic compound, and how can reaction conditions be tailored to address them?

  • Methodology : The synthesis of bicyclic azabicyclohexane derivatives often involves coupling reactions (e.g., HATU-mediated amidation) and careful control of stereochemistry. For example, activating agents like HATU in DMF with triethylamine as a base can improve coupling efficiency for intermediates . Temperature and solvent polarity (e.g., DMF vs. THF) significantly influence cyclization rates.
  • Data Insight : In analogous syntheses, yields for similar azabicyclohexane intermediates ranged from 70% to 98% under optimized conditions (e.g., room temperature stirring for 3 hours, followed by acidification to pH 5) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Critical for verifying bicyclic ring conformation and substituent positions (e.g., trifluoromethyl and tert-butoxycarbonyl groups). For example, δ ~3.6–4.0 ppm in 1H NMR corresponds to bridgehead protons in azabicyclohexane systems .
  • HPLC-MS : Essential for purity assessment. A reverse-phase C18 column with UV detection (λ = 210–254 nm) and ESI-MS can confirm molecular weight (e.g., [M−H]⁻ peak at m/z 389 observed in related analogs) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodology : Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) and photostability analysis (ICH Q1B guidelines). For tert-butoxycarbonyl (Boc)-protected analogs, hydrolysis under acidic conditions is a key degradation pathway .

Advanced Research Questions

Q. What is the impact of stereochemistry (e.g., 1R,5S,6R vs. 1R,5S,6S configurations) on biological activity, and how can enantioselective synthesis be achieved?

  • Methodology : Chiral HPLC or SFC can resolve enantiomers. For example, diastereomeric analogs of azabicyclohexane carboxamides showed 10-fold differences in IC50 values against biological targets . Asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution may enhance enantioselectivity .
  • Case Study : In IDH1 inhibitor studies, the (1R,5S,6R)-configured analog exhibited superior potency (IC50 = 12 nM) compared to its diastereomer .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., mutant IDH1)?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model ligand-enzyme interactions. Focus on hydrogen bonding with Arg132 and hydrophobic pockets accommodating the trifluoromethyl group .
  • MD Simulations : Analyze binding stability over 100-ns trajectories. For example, RMSD < 2 Å indicates stable binding of bicyclic cores to active sites .

Q. What strategies mitigate byproduct formation during the introduction of the trifluoromethyl group?

  • Methodology :

  • Fluorination Reagents : Use Togni’s reagent (hypervalent iodine) for regioselective trifluoromethylation.
  • Byproduct Analysis : LC-MS monitoring can detect intermediates like des-trifluoromethyl analogs. In one study, reducing excess reagent and reaction time minimized byproduct formation to <5% .

Q. How does the compound’s pharmacokinetic profile (e.g., brain penetration) correlate with structural modifications?

  • Methodology :

  • LogP/D Measurements : Use shake-flask methods to assess lipophilicity. A LogP of ~2.5 is optimal for blood-brain barrier penetration .
  • In Vivo Studies : Radiolabeled analogs (e.g., ³H-labeled) in rat models showed brain-to-plasma ratios >4 for derivatives with alkoxyalkyl side chains .

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